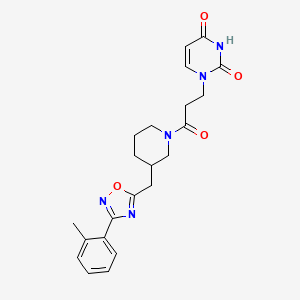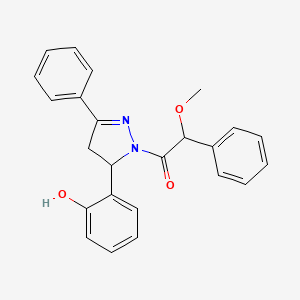![molecular formula C16H16N2O4S B2735229 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922089-76-7](/img/structure/B2735229.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a synthetic compound. The molecular formula is C21H16F2N2O4S and the average mass is 430.424 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dibenzo[b,f][1,4]oxazepin ring system, which is substituted with various functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would be influenced by the polar sulfonamide group and the nonpolar aromatic rings . More specific properties would need to be determined experimentally.Scientific Research Applications
Structural and Photophysical Characterization
Research into methanesulfonic acid salt forms of anticonvulsants like carbamazepine highlights the preparation and detailed structural characterization through single-crystal X-ray diffraction. This study provides foundational knowledge for understanding the chemical and physical properties of related compounds, including N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide, by analyzing protonation states and molecular interactions in solid forms (Eberlin, Eddleston, & Frampton, 2013).
Synthesis and Application in Molecular Fluorescence
A study on the synthesis and photophysical properties of fluorescent compounds related to 2,5-dibenzoxazolylphenols explores the excited state intramolecular proton-transfer fluorescence. This research, which involves the methanesulfonamido group as a proton donor, informs the potential utility of this compound in developing novel fluorescent materials for scientific and industrial applications (Kauffman & Bajwa, 1993).
Antimicrobial and Anticancer Activities
Explorations into the synthesis, antimicrobial, and anticancer activities of compounds featuring the amido sulfonamido methane linkage present a promising avenue for pharmaceutical research. This work specifically investigates the efficacy of such compounds against lung, colon, and prostate cancer cell lines, underscoring the potential therapeutic applications of this compound and its derivatives (Premakumari et al., 2014).
Development of Novel Organic Materials
Research into high molecular weight polybenzoxazoles in polyphosphoric acid, including investigations into their hydrolytic stability, provides valuable insights into the synthesis and durability of advanced polymer materials. Studies like these are crucial for understanding how compounds like this compound can be utilized in the development of new materials with potential applications ranging from aerospace to electronics (Kim, Einsla, Tchatchoua, & McGrath, 2005).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with biological systems in a variety of ways, depending on its specific chemical structure and the context in which it is used.
Safety and Hazards
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-4-6-15-13(8-10)18(2)16(19)12-9-11(17-23(3,20)21)5-7-14(12)22-15/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVOTJSKSFIBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735147.png)
![N-isobutyl-4-isopropyl-1,5-dioxo-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2735148.png)

![1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2735150.png)

![6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2735155.png)
![N-(2-bromo-4-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735158.png)
![Methyl 3-[(4-chlorophenyl){2-[(4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2735159.png)


![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735164.png)

![Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2735168.png)
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2735169.png)
